2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid
Description
2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid is a unique organic compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[1.1.1]pentane moiety imparts unique steric and electronic properties to the molecule, making it an interesting subject for scientific research.
Properties
IUPAC Name |
2-amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7-2-8(3-7,4-7)5(9)6(10)11/h5H,2-4,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEGKKVAYAYHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[1.1.1]pentane core can be synthesized through a series of cyclization reactions. One common method involves the cyclization of a suitable precursor under high-temperature conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. This step often requires the use of protecting groups to prevent unwanted side reactions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying steric and electronic effects in organic reactions.
Biology: In biological research, the compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid: Similar structure but lacks the methyl group.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Contains a carbamate group instead of an acetic acid moiety.
2-(3-Fluorobicyclo[1.1.1]pentan-1-yl)acetic acid: Contains a fluorine atom instead of a methyl group.
Uniqueness
The presence of the 3-methyl group in 2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid imparts unique steric and electronic properties, differentiating it from similar compounds. This modification can influence the compound’s reactivity, binding affinity, and overall stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
